molecular formula C19H3F15OSi B3040650 Methoxytris(pentafluorophenyl)silane CAS No. 223668-78-8

Methoxytris(pentafluorophenyl)silane

Cat. No.: B3040650
CAS No.: 223668-78-8
M. Wt: 560.3 g/mol
InChI Key: ZORPDMBUBHIUBO-UHFFFAOYSA-N
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Description

Methoxytris(pentafluorophenyl)silane is a chemical compound with the molecular formula C19H3F15OSi. It is a silane derivative where the silicon atom is bonded to three pentafluorophenyl groups and one methoxy group. This compound is known for its unique properties and reactivity, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Methoxy-tris(pentafluorophenyl)silane primarily targets alcohols, ethers, and carbonyl compounds such as aldehydes, ketones, carboxylic acids, and their derivatives . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

The compound acts as a Lewis acid , catalyzing the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct . This is known as the Piers–Rubinsztajn reaction .

Biochemical Pathways

The compound affects the biochemical pathways involving the reduction of alcohols, carbonyls, or carbonyl-like derivatives . The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups .

Pharmacokinetics

It’s known that the compound reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This leads to the formation of siloxane bonds (Si-OSi) and the release of hydrocarbon (R-H) as a byproduct .

Action Environment

The compound is air stable and capable of catalyzing a variety of powerful transformations, even in the presence of water . It is moisture sensitive , which means that environmental factors such as humidity could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxytris(pentafluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of tris(pentafluorophenyl)silane with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of one of the pentafluorophenyl groups with a methoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced catalysts and purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methoxytris(pentafluorophenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while reduction can produce various silanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxytris(pentafluorophenyl)silane is unique due to its combination of pentafluorophenyl groups and a methoxy group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .

Properties

IUPAC Name

methoxy-tris(2,3,4,5,6-pentafluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H3F15OSi/c1-35-36(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPDMBUBHIUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H3F15OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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